2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester
Overview
Description
2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group, a fluorine atom, and a methoxymethoxy group on the phenyl ring, making it a versatile reagent in various chemical transformations.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-fluoro-6-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors, solvent-free conditions, and precise temperature control.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives or reduction to produce corresponding boronic acids.
Substitution Reactions: The fluorine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products Formed:
Biaryls: Resulting from cross-coupling reactions.
Phenolic Derivatives: From oxidation reactions.
Boronic Acids: From reduction reactions.
Scientific Research Applications
Chemistry: The compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in the study of biological systems, particularly in the development of fluorescent probes. Medicine: It is utilized in the design and synthesis of drug candidates, especially those targeting cancer and infectious diseases. Industry: Its applications extend to material science, where it is used in the creation of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include various organic substrates and transition metal catalysts.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and methoxymethoxy groups.
2-Fluoro-6-methoxyphenylboronic Acid: Lacks the pinacol ester group.
2-Fluoro-6-(methoxymethoxy)phenol: Lacks the boronic acid group.
Uniqueness: The presence of both fluorine and methoxymethoxy groups on the phenyl ring enhances the compound's reactivity and stability, making it more effective in cross-coupling reactions compared to its analogs.
Properties
IUPAC Name |
2-[2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUNOWCFNTWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138664 | |
Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-40-2 | |
Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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